molecular formula C9H8ClFO2 B6306336 2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 773087-57-3

2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No. B6306336
CAS RN: 773087-57-3
M. Wt: 202.61 g/mol
InChI Key: FLGNCYKHEFWJPI-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenylboronic acid is a chemical compound with the linear formula ClC6H3(F)B(OH)2 . It is used in research and development .


Synthesis Analysis

This compound is involved in several reactions, including Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-fluorophenylboronic acid is C6H5BClFO2 . The molecular weight is 174.37 .


Chemical Reactions Analysis

As mentioned earlier, this compound is involved in several reactions, including Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .


Physical And Chemical Properties Analysis

The compound is solid at room temperature, with a melting point of 122-127 °C . The molecular weight is 174.37 .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki cross-coupling reactions, which are essential for the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . Additionally, this compound is involved in the synthesis of kinesin spindle protein inhibitors and GABA α2/3 agonist preparation . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of muscarinic acetylcholine receptors, which play a crucial role in cell signaling . Furthermore, this compound can impact gene expression by interacting with specific transcription factors and regulatory proteins, thereby altering the expression of target genes . These cellular effects underscore the compound’s potential as a tool for studying cellular processes and developing therapeutic interventions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can activate specific signaling pathways by binding to receptors and modulating their activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. For example, it has been noted that the compound remains stable under certain conditions but may degrade over time when exposed to specific environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . These dosage effects are essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to participate in metabolic reactions catalyzed by specific enzymes, leading to the production of key metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function . Understanding the transport and distribution of this compound is crucial for elucidating its cellular and physiological effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, influencing its interactions with other biomolecules and cellular processes

properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGNCYKHEFWJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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